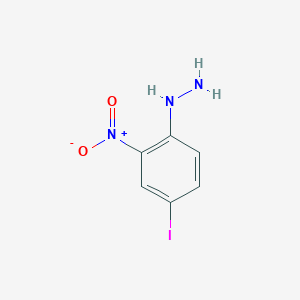
(4-Iodo-2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodo-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5IN3O2 It is characterized by the presence of an iodine atom at the 4th position and a nitro group at the 2nd position on a phenyl ring, with a hydrazine group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves the nitration of 4-iodoaniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using reagents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Iodo-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Reagents like boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: The major product is (4-Amino-2-nitrophenyl)hydrazine.
Substitution: Depending on the nucleophile used, various substituted phenylhydrazines can be formed.
Applications De Recherche Scientifique
(4-Iodo-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (4-Iodo-2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and has potential therapeutic applications in the treatment of diseases .
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)hydrazine: Similar structure but lacks the iodine atom.
(4-Iodo-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Iodo-2-nitrophenyl)hydrazine is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C6H6IN3O2 |
|---|---|
Poids moléculaire |
279.04 g/mol |
Nom IUPAC |
(4-iodo-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
Clé InChI |
CXCYKFQKCRJCGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
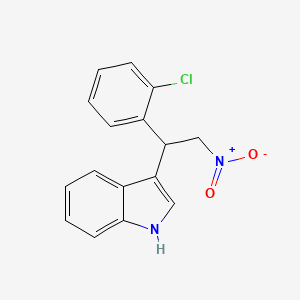
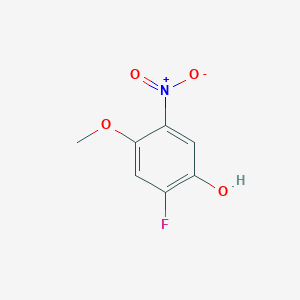
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)

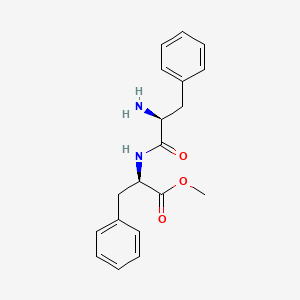
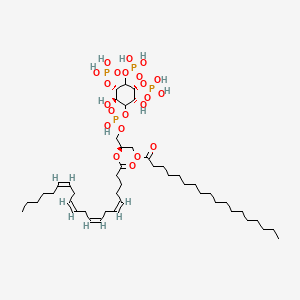
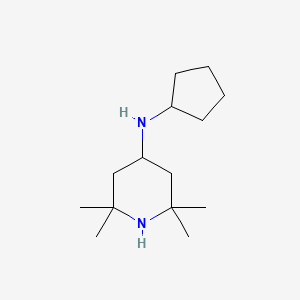
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)

